(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide
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Description
(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C22H14N2O3S and its molecular weight is 386.43. The purity is usually 95%.
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Biological Activity
(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various cancer cell lines.
Chemical Structure and Properties
The molecular formula of the compound is C24H22N4O3S3 with a molecular weight of 510.65 g/mol. The compound features a chromene backbone, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of chromone derivatives, including this compound, typically involves multi-step organic reactions. The synthesis may include the formation of the chromone nucleus followed by the introduction of the thiazole moiety through condensation reactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of chromone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : A series of chromone carboxamide derivatives were evaluated for their cytotoxic activity against breast (MCF-7), ovarian (OVCAR), and colon (HCT-116) cancer cell lines using the MTT assay. Among these compounds, several exhibited an IC50 range between 0.9 to 10 μM, indicating potent anticancer properties .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 0.9 |
Compound B | OVCAR | 5.6 |
Compound C | HCT-116 | 10 |
The mechanism by which this compound exerts its effects may involve:
- Apoptosis Induction : Many chromone derivatives have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.
- Inhibition of Key Enzymes : Studies indicate that some derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammation and cancer progression .
Anti-inflammatory Activity
Chromone derivatives have also been studied for their anti-inflammatory properties. Research indicates that certain compounds can act as inhibitors of 5-lipoxygenase, contributing to reduced inflammation .
Case Studies
- Evaluation against Breast Cancer : A specific study focused on the evaluation of chromone derivatives against MCF-7 cells revealed that compounds with specific substituents showed enhanced cytotoxicity compared to others lacking those features .
- In Vivo Studies : Further investigations into the in vivo effects of these compounds are necessary to confirm their potential therapeutic benefits and safety profiles.
Properties
IUPAC Name |
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3S/c1-24-16-11-10-13-6-2-3-7-14(13)20(16)28-22(24)23-21(26)19-12-17(25)15-8-4-5-9-18(15)27-19/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRDEXJZHBFMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.